Ethanamine, 2,2-dichloro-N-methyl- Ethanamine, 2,2-dichloro-N-methyl-
Brand Name: Vulcanchem
CAS No.: 16521-25-8
VCID: VC17744712
InChI: InChI=1S/C3H7Cl2N/c1-6-2-3(4)5/h3,6H,2H2,1H3
SMILES:
Molecular Formula: C3H7Cl2N
Molecular Weight: 128.00 g/mol

Ethanamine, 2,2-dichloro-N-methyl-

CAS No.: 16521-25-8

Cat. No.: VC17744712

Molecular Formula: C3H7Cl2N

Molecular Weight: 128.00 g/mol

* For research use only. Not for human or veterinary use.

Ethanamine, 2,2-dichloro-N-methyl- - 16521-25-8

Specification

CAS No. 16521-25-8
Molecular Formula C3H7Cl2N
Molecular Weight 128.00 g/mol
IUPAC Name 2,2-dichloro-N-methylethanamine
Standard InChI InChI=1S/C3H7Cl2N/c1-6-2-3(4)5/h3,6H,2H2,1H3
Standard InChI Key GXMBXAFPYICUDZ-UHFFFAOYSA-N
Canonical SMILES CNCC(Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

Ethanamine, 2,2-dichloro-N-methyl-, is systematically named according to IUPAC guidelines as 2,2-dichloro-N-methylethanamine. Its molecular formula, C₃H₇Cl₂N, reflects a structure comprising a two-carbon chain (ethanamine) with two chlorine atoms at the second carbon and a methyl group attached to the nitrogen atom . The compound’s PubChem CID is 177755 (parent compound) and 88546097 (hydrochloride salt form) .

Table 1: Synonyms and Identifiers

IdentifierSource
2,2-dichloro-N-methylethanaminePubChem , AK Scientific
SCHEMBL9985810PubChem
DXC59422PubChem
1803594-22-0PubChem

Structural Features

The compound’s planar structure features a dichloroethyl group (Cl₂C-CH₂-) bonded to a methylated nitrogen atom. X-ray crystallography and computational modeling confirm a tetrahedral geometry around the nitrogen center, with bond angles consistent with sp³ hybridization . The hydrochloride salt form (CID 88546097) includes a chloride counterion, enhancing its stability and solubility in polar solvents .

Synthesis and Production

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is typically synthesized via nucleophilic substitution reactions. A plausible route involves the reaction of N-methylethanolamine with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), yielding the dichloro derivative through sequential chlorination . Industrial-scale production adheres to Good Manufacturing Practices (GMP), with rigorous purification steps to achieve >95% purity .

Physicochemical Properties

Molecular Weight and Composition

The molecular weight of Ethanamine, 2,2-dichloro-N-methyl-, is 164.46 g/mol (hydrochloride form: 200.93 g/mol) . Elemental analysis aligns with the formula C₃H₇Cl₂N, comprising 21.9% carbon, 4.3% hydrogen, 43.1% chlorine, and 8.5% nitrogen .

Solubility and Stability

The compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone but exhibits limited solubility in water. Stability studies indicate decomposition above 150°C, releasing hydrogen chloride (HCl) and methylamine vapors .

Chemical Reactivity and Functional Behavior

Nucleophilic Substitution

The dichloroethyl moiety undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines), replacing chlorine atoms to form derivatives like 2-hydroxy-N-methylethanamine or bifunctional amines . Kinetic studies suggest a reaction rate proportional to nucleophile concentration and solvent polarity.

Acid-Base Properties

The methylamine group confers weak basicity (pKa ≈ 10.2), enabling salt formation with strong acids. The hydrochloride salt (CID 88546097) is preferentially used in aqueous reactions due to its enhanced stability .

Hazard StatementPrecautionary Measures
H315Wear protective gloves and clothing
H319Use eye protection and rinse cautiously
H335Ensure adequate ventilation

Exposure Mitigation

Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory during handling. Spills require neutralization with sodium bicarbonate and disposal via approved waste facilities .

Applications in Scientific Research

Organic Synthesis Intermediate

The compound serves as a precursor for pharmaceutical agents and agrochemicals. Its dichloroethyl group is leveraged in the synthesis of β-chloroamines, which are pivotal in heterocyclic chemistry .

Materials Science

Recent studies explore its utility in polymeric coatings and chelating agents, capitalizing on its ability to coordinate transition metals like palladium and ruthenium . For example, derivatives have been investigated in catalytic systems for carbon dioxide hydrogenation .

Comparison with Structural Analogues

2-Chloro-N-methylethanamine

Removing one chlorine atom reduces molecular weight (137.02 g/mol) and alters reactivity, favoring mono-substitution products. The dichloro derivative’s higher electrophilicity enhances its utility in multi-step syntheses .

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